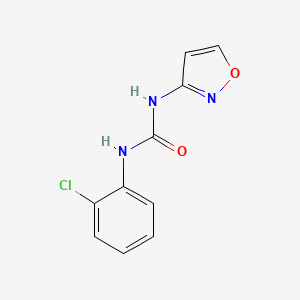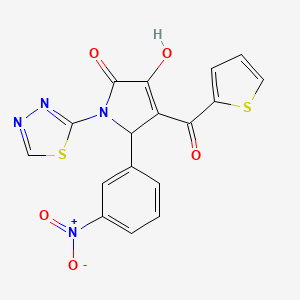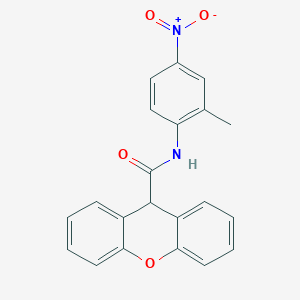
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide, also known as MNX, is a fluorescent dye used in various scientific research applications. It is commonly used as a labeling agent to track biological molecules, such as proteins and nucleic acids, in cells and tissues. MNX is a highly sensitive dye that emits a strong fluorescent signal when excited by light, making it a valuable tool in many areas of research.
作用機序
The mechanism of action of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide involves its ability to bind to specific biological molecules, such as proteins and nucleic acids, and emit a fluorescent signal when excited by light. The fluorescent signal can be detected and quantified using various imaging techniques, allowing researchers to track the movement and localization of these molecules in cells and tissues.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is generally considered safe for use in scientific research.
実験室実験の利点と制限
The main advantage of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is its high sensitivity and specificity for labeling biological molecules. It emits a strong fluorescent signal that can be easily detected and quantified, making it a valuable tool in many areas of research. However, N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has some limitations, including its high cost, complex synthesis process, and limited availability from commercial sources.
将来の方向性
There are several future directions for N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide research, including the development of new labeling strategies and the optimization of existing methods. Researchers are also exploring the use of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide in new areas of research, such as drug discovery and development. Additionally, the development of new imaging techniques and technologies is expected to enhance the use of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide in scientific research.
合成法
The synthesis of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide involves several steps, starting with the reaction of 2-methyl-4-nitroaniline with phosgene to produce 2-methyl-4-nitrophenyl isocyanate. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid to form N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide. The overall synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学的研究の応用
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is widely used in scientific research as a labeling agent to track biological molecules in cells and tissues. It has been used to study protein-protein interactions, protein localization, and gene expression. N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is also used in high-throughput screening assays to identify compounds that can modulate specific biological pathways. Additionally, N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has been used in the development of biosensors and diagnostic assays for detecting biomolecules in biological samples.
特性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-12-14(23(25)26)10-11-17(13)22-21(24)20-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHLJOZYKFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)

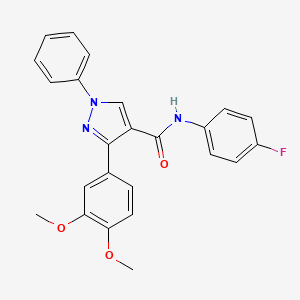
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
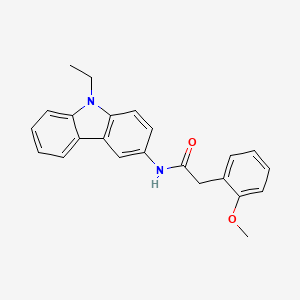
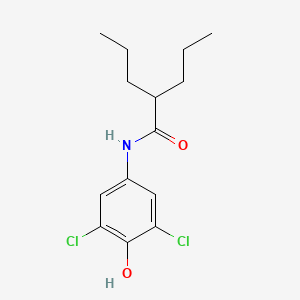

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
